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Compound of Interest

Compound Name:
1H-Pyrazole, 4-iodo-1-[2-(2-

methoxyethoxy)ethyl]-

CAS No.: 1342043-04-2

Cat. No.: B1455761

Get Quote

Executive Summary
In medicinal chemistry, the 4-halogenated pyrazole scaffold is a "privileged structure," serving

as a critical bioisostere for phenyl and heteroaryl rings in kinase inhibitors and agrochemicals.

While often treated as a simple linear series (F

Cl

Br

I) based on steric size, their spectroscopic and solid-state behaviors reveal a complex
dichotomy.

This guide provides an objective, data-driven comparison of 4-fluoro- (4-F), 4-chloro- (4-Cl), 4-

bromo- (4-Br), and 4-iodo- (4-I) pyrazoles. It synthesizes recent crystallographic breakthroughs

with standard spectroscopic data to correct common misconceptions regarding their electronic

properties and acidity trends.
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Chemical Physics & Structural Anomalies
Before interpreting spectra, one must understand the structural context. Contrary to the

assumption that these molecules pack similarly with increasing halogen size, recent X-ray

diffraction studies (2023) have established two distinct supramolecular motifs.

The Structural Divide: Trimer vs. Catemer
4-Cl and 4-Br (Isostructural): These crystallize as trimers held together by

hydrogen bonds.

4-F and 4-I (Anomalous): These crystallize as catemers (infinite chains). Despite being at

opposite ends of the electronegativity spectrum, they both disrupt the trimer motif, albeit

through different packing mechanisms (dipole alignment for F vs. halogen bonding for I).

Diagram 1: Structural & Electronic Trends
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Caption: Structural classification and electronic drivers for the 4-halopyrazole series. Note the

structural divergence of F and I.

NMR Spectroscopy Guide
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Nuclear Magnetic Resonance (NMR) is the primary tool for characterization. The halogen

substituent exerts competing inductive (

) and resonance (

) effects, leading to non-linear trends, particularly in

C NMR.

Proton ( H) NMR Trends
The chemical shift of the C3/C5 protons is relatively insensitive to the halogen, clustering

around 7.6 ppm. However, the NH proton (exchangeable) shows a counterintuitive trend driven

by acidity and hydrogen bonding strength in solution.

Compound H3/H5 Shift (ppm) NH Shift (ppm)* Electronic Driver

4-H 7.60 ~12.8 Baseline

4-F 7.55 ~10.5 Resonance dominates

(decreases acidity)

4-Cl 7.63 ~11.0 Inductive withdrawal

4-Br 7.64 ~11.2 Inductive withdrawal

4-I 7.64 ~11.5
Polarizability

stabilization of anion

*Note: NH shifts are highly solvent/concentration dependent (DMSO-d

values typically cited).

Carbon-13 ( C) NMR Master Table
The C4 carbon (directly attached to the halogen) is the most diagnostic signal.

4-F: Deshielded significantly (downfield) due to high electronegativity.
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4-I: Shielded significantly (upfield) due to the "Heavy Atom Effect" (spin-orbit coupling),

appearing upfield of the unsubstituted carbon.

Nucleus 4-H (Parent) 4-F 4-Cl 4-Br 4-I

C4 (

ppm)
105.8 135-145 (d)* 108-110 90-95 ~40-50

C3/C5 (

ppm)
133.6 120-130 135.0 137.0 140-145

Coupling (

)
N/A Hz N/A N/A N/A

* (d) denotes doublet due to C-F coupling.

Vibrational Spectroscopy (IR)
Infrared spectroscopy provides direct evidence of the hydrogen bonding network (Trimer vs.

Catemer) and the C-X bond character.

N-H Stretching & Acidity Correlation
A critical finding in recent literature is the acidity paradox.

Expectation: F is most electronegative

most acidic NH.

Reality: 4-F-pyrazole is the least acidic (highest pKa), while 4-I-pyrazole is the most acidic.

Mechanism: Fluorine's strong resonance donation (

) into the ring destabilizes the pyrazolate anion. Iodine's polarizability helps disperse the
negative charge.

IR Consequence:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455761?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-F: Strongest N-H bond

Highest frequency (

cm

).

4-I: Weakest N-H bond

Lowest frequency (

cm

).

Diagnostic C-X Bands

Bond

Frequency Range
(cm

)

Intensity Notes

C-F 1100 - 1250 Strong
Often obscured by

fingerprint region

C-Cl 800 - 850 Medium Sharp, distinct

C-Br 600 - 700 Medium Lower energy

C-I ~500 - 600 Weak
Often requires Far-IR

to see clearly

Experimental Protocols
General Synthesis Workflow
The most reliable route to these derivatives is electrophilic aromatic substitution on the

pyrazole ring.

Protocol: Electrophilic Halogenation of Pyrazole

Reagents: Pyrazole (1.0 eq), N-halosuccinimide (NCS, NBS, or NIS) (1.05 eq).
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Solvent: Acetonitrile (ACN) or DMF.

Procedure:

Dissolve pyrazole in ACN (0.5 M).

Add N-halosuccinimide portion-wise at 0°C (exothermic).

Stir at Room Temp for 2-4 hours. Monitor by TLC (EtOAc/Hexane).

Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine.

Purification: Recrystallization from Ethanol/Water (preferred over column for purity).

Diagram 2: Characterization Workflow
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Caption: Step-by-step logic for distinguishing 4-halopyrazoles using spectroscopic data.

Conclusion & Selection Guide
When selecting a 4-halopyrazole for drug design:
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Choose 4-Fluoro if you need metabolic stability and a smaller steric profile, but be aware it

decreases NH acidity (H-bond donor strength).

Choose 4-Chloro/Bromo for standard steric filling; they are isostructural and behave

predictably.

Choose 4-Iodo if you need to increase NH acidity or exploit Halogen Bonding (the iodine

atom can act as a Lewis acid in protein binding pockets).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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